Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate

Description

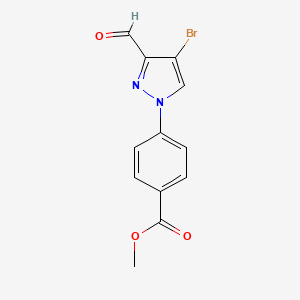

Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 4, a formyl group at position 3, and a methyl benzoate moiety at position 1. This structure combines electron-withdrawing (bromo, formyl) and ester functional groups, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or coordination complexes. The formyl group, in particular, offers reactivity for condensation or nucleophilic addition reactions, while the bromine atom may facilitate further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

methyl 4-(4-bromo-3-formylpyrazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c1-18-12(17)8-2-4-9(5-3-8)15-6-10(13)11(7-16)14-15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDWSCUXLKGIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate typically involves the formation of the pyrazole ring followed by functional group modifications. One common method includes the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. The bromo and formyl groups can be introduced through electrophilic substitution reactions. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group

Major Products Formed

Oxidation: Methyl 4-(4-bromo-3-carboxy-1H-pyrazol-1-yl)benzoate.

Reduction: Methyl 4-(4-bromo-3-hydroxymethyl-1H-pyrazol-1-yl)benzoate.

Substitution: Methyl 4-(4-substituted-3-formyl-1H-pyrazol-1-yl)benzoate

Scientific Research Applications

Chemical Synthesis

The compound is primarily utilized as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis. For example, it can be subjected to reactions that yield derivatives with different functional groups, enhancing its utility in creating diverse chemical entities.

Table 1: Common Reactions Involving Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Oxidation | This compound + oxidizing agent | 4-(4-bromo-3-carboxy-1H-pyrazol-1-yl)benzoate |

| Substitution | This compound + nucleophile | Various substituted derivatives |

Biological Applications

Recent studies have explored the biological activity of this compound, particularly its potential as an antimicrobial and anticancer agent. The presence of the pyrazole moiety is often linked to enhanced biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The bromine substitution is believed to enhance the interaction with microbial targets, potentially leading to effective treatment options against resistant strains.

Anticancer Properties

Studies have also suggested that this compound may interact with specific biological pathways involved in cancer cell proliferation. Its structure allows it to potentially inhibit key enzymes or receptors associated with tumor growth.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential role in drug development. The ability to modify its structure through various synthetic routes opens avenues for creating new therapeutic agents.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in treating various diseases. For instance, compounds derived from this compound have shown promise in preclinical trials for their cytotoxic effects against cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate is largely dependent on its interactions with biological targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromo group can participate in halogen bonding, influencing molecular recognition processes. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Research Findings and Data

- Solubility : Sulfonamide analogs (e.g., 17) exhibit higher water solubility (>10 mg/mL) compared to the target compound’s ester group, which is more lipophilic .

- Thermal Stability : Bromine’s steric bulk may increase melting points in halogenated derivatives (e.g., 17: 129–130°C) compared to formyl-containing compounds, though data for the target compound is lacking .

Biological Activity

Methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and relevant data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₁₂H₉BrN₂O₃

- CAS Number : 2357108-31-5

- Molecular Weight : 305.11 g/mol

The compound features a bromo-substituted pyrazole ring, which is known to enhance biological activity by facilitating interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with benzoic acid derivatives under controlled conditions. Various synthetic routes have been explored, including:

- Iron-Catalyzed Reactions : Utilizing iron catalysts to achieve regioselective synthesis of substituted pyrazoles.

- One-Pot Methods : Simplifying the synthetic process to yield diverse functionalized pyrazole derivatives efficiently .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : The MTT assay revealed that certain pyrazole derivatives exhibit stronger cytotoxicity than standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Mechanism of Action :

The anticancer activity is often attributed to the induction of apoptosis through various pathways:

- Activation of caspases (caspase 3, 8, and 9).

- Modulation of key proteins involved in apoptosis (e.g., p53 and Bax).

- Inhibition of NF-kB signaling pathways, which are crucial for cell survival.

Antimicrobial Activity

This compound also exhibits antimicrobial properties , particularly against resistant bacterial strains. Research indicates that similar pyrazole compounds show promising results against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (including MRSA) | ≤ 0.5 µg/mL |

| Enterococcus species | ≤ 1 µg/mL |

These findings suggest that the bromo-substituted pyrazole framework enhances the antimicrobial efficacy of the compounds .

Case Studies

Several studies have investigated the biological activities of related pyrazole derivatives:

- Study on Anticancer Activity : A compound structurally related to this compound was found to significantly increase apoptosis in breast cancer cells while sparing normal cells .

- Antimicrobial Efficacy Study : A series of pyrazole derivatives were tested against various bacterial strains, showing potent activity with MIC values as low as 0.25 µg/mL against multiple pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.